molecular formula C10H20ClNO B1430102 4-(Oxan-3-yl)piperidine hydrochloride CAS No. 1443980-30-0

4-(Oxan-3-yl)piperidine hydrochloride

Cat. No.: B1430102
CAS No.: 1443980-30-0
M. Wt: 205.72 g/mol
InChI Key: QCDVOBQAEDPGLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Oxan-3-yl)piperidine hydrochloride is a chemical compound that features a piperidine ring substituted with an oxan-3-yl group. Piperidine derivatives are known for their significant role in medicinal chemistry due to their diverse biological activities. This compound, like other piperidine derivatives, is utilized in various scientific research and industrial applications.

Biochemical Analysis

Biochemical Properties

4-(Oxan-3-yl)piperidine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially affecting the rate of biochemical reactions . The nature of these interactions can vary, including enzyme inhibition or activation, binding to specific protein sites, and altering the conformation of biomolecules.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it may modulate signaling pathways such as Akt/mTOR, NF-κB, and MAPK, leading to changes in cell proliferation, apoptosis, and metabolic activity. These effects can vary depending on the cell type and the concentration of the compound used.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . Additionally, it may cause changes in gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding the compound’s overall impact on cellular function and biochemical pathways.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are essential for understanding its stability, degradation, and long-term effects on cellular function . Over time, the compound may undergo degradation, leading to changes in its biochemical activity. Long-term studies in in vitro and in vivo settings have shown that the compound can have sustained effects on cellular processes, although the exact nature of these effects can vary.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At lower doses, the compound may have therapeutic effects, while higher doses could lead to toxic or adverse effects. Studies have shown that there are threshold effects, where the compound’s impact on cellular and physiological processes changes significantly with dosage. Understanding these dosage effects is crucial for determining the compound’s safety and efficacy in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . These interactions can influence the overall metabolic activity within cells, affecting processes such as energy production, biosynthesis, and degradation of biomolecules. The compound’s role in these pathways is critical for understanding its broader biochemical impact.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation within different cellular compartments. Understanding these transport mechanisms is essential for predicting the compound’s bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization can affect the compound’s activity and function, as it may interact with different biomolecules depending on its cellular location. Understanding these localization patterns is crucial for elucidating the compound’s overall biochemical effects.

Chemical Reactions Analysis

4-(Oxan-3-yl)piperidine hydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or acids, while reduction produces alcohols or amines.

Comparison with Similar Compounds

4-(Oxan-3-yl)piperidine hydrochloride can be compared with other piperidine derivatives such as:

What sets this compound apart is its unique substitution pattern, which can lead to distinct biological activities and chemical reactivity compared to other piperidine derivatives.

Properties

IUPAC Name

4-(oxan-3-yl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO.ClH/c1-2-10(8-12-7-1)9-3-5-11-6-4-9;/h9-11H,1-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCDVOBQAEDPGLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)C2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Oxan-3-yl)piperidine hydrochloride
Reactant of Route 2
4-(Oxan-3-yl)piperidine hydrochloride
Reactant of Route 3
4-(Oxan-3-yl)piperidine hydrochloride
Reactant of Route 4
4-(Oxan-3-yl)piperidine hydrochloride
Reactant of Route 5
4-(Oxan-3-yl)piperidine hydrochloride
Reactant of Route 6
4-(Oxan-3-yl)piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.